molecular formula C6H5FN2O2 B181641 3-Fluoro-4-nitroaniline CAS No. 2369-13-3

3-Fluoro-4-nitroaniline

Cat. No.: B181641
CAS No.: 2369-13-3
M. Wt: 156.11 g/mol
InChI Key: KKQPNAPYVIIXFB-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitroaniline is an organic compound with the molecular formula C6H5FN2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a fluorine atom at the third position and a nitro group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-nitroaniline can be synthesized through several methods. One common method involves the nitration of 3-fluoroaniline. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the nitration of p-fluoroaniline under anhydrous conditions. This method ensures high yield and purity of the product. The reaction mixture is then treated with diluted hydrochloric acid to separate the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: 3-Fluoro-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-fluoro-4-nitroaniline largely depends on its chemical structure. The nitro group is electron-withdrawing, making the compound a good candidate for electrophilic aromatic substitution reactions. The fluorine atom also influences the reactivity of the compound by stabilizing the intermediate formed during these reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

3-fluoro-4-nitroaniline
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InChI

InChI=1S/C6H5FN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQPNAPYVIIXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178354
Record name 3-Fluoro-4-nitroaniline
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2369-13-3
Record name 3-Fluoro-4-nitrobenzenamine
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Record name 3-Fluoro-4-nitroaniline
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Record name 3-Fluoro-4-nitroaniline
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Record name 3-FLUORO-4-NITROANILINE
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Synthesis routes and methods I

Procedure details

A mixture of N-(3-fluoro-4-nitro-phenyl)-2,2-dimethyl-propionamide (87.0 g, 0.36 mol) in CH2Cl2 (400 mL) and 6N hydrochloric acid (800 mL) was heated to reflux for 2 hours. The reaction mixture was cooled to room temperature. The reaction mixture was diluted with 1000 mL of ethyl acetate and potassium carbonate (500.0 g) was added portion wise. The aqueous solution was separated and the organic layer was washed with brine and dried over anhydrous Na2SO4. The solvent was removed by evaporation under reduced pressure; the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 30:1) to afford 3-fluoro-4-nitroaniline (56.0 g, 99%). 1H NMR (300 MHz, CDCl3) δ 8.07 (t, J=8.7 Hz, 1H), 7.86 (dd, J=2.1, 13.2 Hz 1H), 7.59 (brs, 2H), 7.22 (s, 1H).
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87 g
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400 mL
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800 mL
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500 g
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1000 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Fluoro-4-nitroaniline's reactivity differ from more nucleophilic anilines in reactions with glutaraldehyde?

A: Unlike more nucleophilic anilines that form N-substituted 1,4-dihydropyridines upon reacting with glutaraldehyde, this compound forms meso-2,6-di-(3-fluoro-4-nitroanilino)tetrahydropyran. [] This difference arises from the lower nucleophilicity of the amino group in this compound. [] The initial carbinolamine intermediate undergoes cyclization to the tetrahydropyran instead of dehydration to an imine, which would lead to the dihydropyridine. [] This preference for tetrahydropyran formation is attributed to the competition between the lone pair of the less nucleophilic amino group and the hydroxyl group's lone pairs in the carbinolamine intermediate. []

Q2: Why is the formation of tetrahydropyrans from reactions with glutaraldehyde relevant to its toxicology?

A: The formation of tetrahydropyrans from the reaction of glutaraldehyde with weakly nucleophilic anilines, such as this compound, is significant because it may provide a mechanistic basis for DNA adduction or DNA-protein cross-linking. [] This insight is particularly relevant considering that this compound serves as a model for the amino groups present in DNA. [] Therefore, understanding this reaction pathway contributes to a better understanding of glutaraldehyde's potential toxicological effects.

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